molecular formula C24H25FN6OS B2799991 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone CAS No. 1358072-98-6

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone

Cat. No.: B2799991
CAS No.: 1358072-98-6
M. Wt: 464.56
InChI Key: BLYXFJQYPDJQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H25FN6OS and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications

Inotropic Activity

The synthesis and evaluation of structurally similar compounds have shown positive inotropic activity. For instance, 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides exhibited favorable activity, indicating potential applications in developing heart-related therapies (Liu et al., 2009).

Anticancer Activity

Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, highlighting their structural requirements essential for anticancer activity. Some derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Synthesis and Characterization

Research on the synthesis, spectroscopic characterization, and evaluation of compounds for cytotoxic studies and docking studies, like the compound 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, presents a comprehensive approach to understanding the pharmacokinetics and biological applications of such molecules (Govindhan et al., 2017).

Antibacterial and Antimycobacterial Agents

The synthesis of Sparfloxacin derivatives aimed at producing antibacterial and antimycobacterial agents offers insights into the potential therapeutic applications of similar compounds. These derivatives showed moderate activity against Gram-positive bacteria and mycobacterium tuberculosis (Gurunani et al., 2022).

Quality Control Methods

For a compound recognized as a promising antimalarial agent, the development of quality control methods underscores the importance of ensuring the purity and efficacy of such chemical entities for further studies (Danylchenko et al., 2018).

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6OS/c1-16(2)22-27-28-23-24(26-18-8-4-6-10-20(18)31(22)23)33-15-21(32)30-13-11-29(12-14-30)19-9-5-3-7-17(19)25/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYXFJQYPDJQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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